2'-OMe-ibu-G Phosphoramidite

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du phosphoramidite de 2'-OMe-G(ibu) implique généralement la protection du nucléoside guanosine au niveau du groupe hydroxyle en position 2' avec un groupe méthyle (2'-O-méthylation) et de la position N2 avec un groupe isobutyryle. Le groupe hydroxyle en position 3' est ensuite activé et couplé à un groupe phosphoramidite. Les conditions réactionnelles nécessitent souvent des solvants anhydres et une atmosphère inerte pour prévenir l'hydrolyse et l'oxydation .

Méthodes de production industrielle : La production industrielle du phosphoramidite de 2'-OMe-G(ibu) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir une pureté et une constance élevées. Le composé est généralement fourni sous forme de poudre et stocké dans des conditions spécifiques pour préserver sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : Le phosphoramidite de 2'-OMe-G(ibu) subit principalement des réactions de substitution lors de la synthèse des oligonucléotides. Le groupe phosphoramidite réagit avec le groupe hydroxyle en position 5' de la chaîne oligonucléotidique en croissance, formant une liaison triester de phosphite. Cette liaison est ensuite oxydée en un triester de phosphate plus stable .

Réactifs et conditions courants : Les réactifs couramment utilisés dans ces réactions comprennent le tétrazole comme activateur et l'iode pour l'oxydation. Les réactions sont généralement effectuées dans de l'acétonitrile anhydre pour maintenir la réactivité du groupe phosphoramidite .

Principaux produits : Les principaux produits formés à partir de ces réactions sont des oligonucléotides synthétiques présentant une stabilité et des propriétés d'hybridation améliorées grâce à la présence des modifications 2'-O-méthyle et N2-isobutyryle .

Applications de la recherche scientifique

Le phosphoramidite de 2'-OMe-G(ibu) est largement utilisé dans la synthèse d'oligonucléotides antisens, de petits ARN interférents (siARN), d'aptamères et d'ARN guides (gARN) pour les applications CRISPR. Ses modifications confèrent une résistance aux nucléases et améliorent l'affinité de liaison, ce qui le rend précieux dans les applications thérapeutiques et diagnostiques .

Dans le domaine de la médecine, il est utilisé pour développer des thérapies à base d'oligonucléotides pour diverses maladies, notamment les maladies génétiques et les cancers. En biologie, il contribue aux études d'expression génique et au développement de sondes moléculaires. Dans l'industrie, il est utilisé dans la production d'oligonucléotides synthétiques de haute fidélité à des fins de recherche et commerciales .

Mécanisme d'action

Le mécanisme d'action du phosphoramidite de 2'-OMe-G(ibu) implique son incorporation dans les oligonucléotides synthétiques, où il améliore la stabilité et l'affinité de liaison. La modification 2'-O-méthyle augmente la résistance aux nucléases, tandis que le groupe N2-isobutyryle réduit les effets hors cible. Ces modifications entraînent des interactions plus stables et plus spécifiques avec les acides nucléiques cibles .

Applications De Recherche Scientifique

Key Applications

-

Antisense Oligonucleotides (ASOs)

- ASOs designed with 2'-OMe modifications exhibit improved binding affinity to target mRNA, leading to enhanced efficacy in gene silencing.

- These modifications help mitigate off-target effects and increase the therapeutic window of ASOs.

-

Small Interfering RNA (siRNA)

- The incorporation of 2'-OMe-iBu-G phosphoramidite in siRNA synthesis enhances stability against nucleases, improving their pharmacokinetic properties.

- This modification is crucial for developing effective RNAi therapies aimed at gene knockdown.

-

Diagnostics

- Oligonucleotides synthesized with this phosphoramidite are utilized in various diagnostic applications, including qPCR and microarray technologies.

- The increased stability allows for more reliable detection of nucleic acids in clinical samples.

-

Aptamers

- Aptamers synthesized using this compound demonstrate enhanced binding affinity and specificity towards their targets.

- These modified oligonucleotides are being explored for therapeutic applications, including targeted drug delivery and biosensing.

Comparative Analysis of Phosphoramidites

The following table summarizes the properties and applications of different phosphoramidites used in oligonucleotide synthesis:

| Phosphoramidite | Modification Type | Applications | Stability | Nuclease Resistance |

|---|---|---|---|---|

| 2'-OMe-iBu-G | 2'-O-Methyl | ASOs, siRNA, Diagnostics, Aptamers | High | Yes |

| 2'-F | 2'-Fluoro | siRNA, Gene Therapy | Moderate | Yes |

| 2'-MOE | 2'-Methoxyethyl | Antisense Oligonucleotides | High | Yes |

Case Studies

-

Therapeutic Efficacy of ASOs

A study demonstrated that ASOs containing 2'-OMe-iBu-G modifications showed significant reductions in target mRNA levels in vivo, indicating their potential for treating genetic disorders. The modifications resulted in lower toxicity profiles compared to traditional phosphodiester ASOs, enhancing their therapeutic viability . -

siRNA Development

Research involving siRNAs synthesized with 2'-OMe-iBu-G phosphoramidites revealed improved stability and enhanced gene silencing efficiency in cellular models. The modified siRNAs exhibited prolonged circulation times and reduced immunogenicity, making them suitable candidates for clinical applications . -

Diagnostic Applications

Oligonucleotides incorporating 2'-OMe-iBu-G have been effectively utilized in real-time PCR assays for the early detection of viral infections. The increased resistance to degradation allowed for accurate quantification even in complex biological samples .

Mécanisme D'action

The mechanism of action of 2’-OMe-G(ibu) Phosphoramidite involves its incorporation into synthetic oligonucleotides, where it enhances stability and binding affinity. The 2’-O-methyl modification increases resistance to nucleases, while the N2-isobutyryl group reduces off-target effects. These modifications result in more stable and specific interactions with target nucleic acids .

Comparaison Avec Des Composés Similaires

Composés similaires :

- 3'-O-(2-cyanoéthyl)-(N,N-diisopropyl)-phosphoramidite de 2'-O-méthyladénosine

- 3'-O-(2-cyanoéthyl)-(N,N-diisopropyl)-phosphoramidite de 2'-O-méthylcytidine

- 3'-O-(2-cyanoéthyl)-(N,N-diisopropyl)-phosphoramidite de 2'-O-méthyluridine

- 3'-O-(2-cyanoéthyl)-(N,N-diisopropyl)-phosphoramidite de 2'-O-méthoxyéthyl-guanosine

Singularité : Comparé à d'autres composés similaires, le phosphoramidite de 2'-OMe-G(ibu) offre une combinaison unique de modifications 2'-O-méthyle et N2-isobutyryle, qui confèrent une résistance aux nucléases améliorée et des effets hors cible réduits. Ce qui le rend particulièrement adapté aux applications nécessitant une stabilité et une spécificité élevées .

Activité Biologique

2'-OMe-ibu-G Phosphoramidite is a modified nucleoside analog that plays a significant role in the synthesis of oligonucleotides. Its unique structural features and modifications contribute to its biological activity, particularly in therapeutic applications such as gene silencing, antisense therapy, and RNA interference. This article reviews the biological activity of this compound based on recent studies, case analyses, and experimental findings.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 349.29 g/mol. The compound features a 2'-O-methyl modification on the ribose sugar, enhancing its stability against nucleases and improving its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its incorporation into oligonucleotides, which can modulate gene expression through various mechanisms:

- Inhibition of mRNA Translation : By hybridizing to complementary mRNA sequences, these modified oligonucleotides can prevent translation and promote degradation.

- Splice-Switching : Modified oligonucleotides can alter splicing patterns, leading to the production of desired protein isoforms.

- Antisense Activity : They can bind to specific mRNA targets, inhibiting their function and thus modulating the gene expression profile.

Stability and Efficacy

Research has shown that oligonucleotides containing 2'-OMe-ibu-G exhibit enhanced stability in serum compared to their unmodified counterparts. This stability is crucial for therapeutic applications where prolonged circulation time is necessary.

Case Studies

-

Antisense Oligonucleotide Development :

- A study focused on the use of 2'-OMe-ibu-G in antisense oligonucleotide design demonstrated its ability to effectively downregulate target genes involved in cancer progression. The modified oligonucleotides exhibited a dose-dependent inhibition of target mRNA levels in various cancer cell lines.

-

Splice-Switching Oligonucleotides :

- In another investigation, splice-switching oligonucleotides containing 2'-OMe-ibu-G were tested for their ability to redirect splicing events in pre-mRNA. Results indicated successful modulation of splicing patterns leading to increased expression of beneficial protein isoforms while reducing harmful variants.

Cellular Uptake and Distribution

The cellular uptake of oligonucleotides containing 2'-OMe-ibu-G has been assessed using confocal microscopy. Findings indicate that these modified oligonucleotides are internalized more efficiently than their unmodified counterparts, with distinct intracellular localization patterns suggesting endosomal retention.

Comparative Analysis with Other Modifications

To understand the unique advantages of 2'-OMe-ibu-G, it is essential to compare it with other common modifications:

| Modification | Stability | Cellular Uptake | Therapeutic Applications |

|---|---|---|---|

| Unmodified | Low | Moderate | Limited |

| 2'-O-Methyl | High | High | Antisense therapy |

| 2'-OMe-ibu-G | Very High | Very High | Antisense, splice-switching |

Propriétés

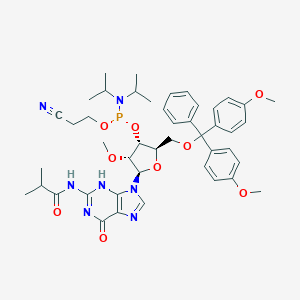

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H56N7O9P/c1-28(2)41(53)49-44-48-40-37(42(54)50-44)47-27-51(40)43-39(57-9)38(61-62(59-25-13-24-46)52(29(3)4)30(5)6)36(60-43)26-58-45(31-14-11-10-12-15-31,32-16-20-34(55-7)21-17-32)33-18-22-35(56-8)23-19-33/h10-12,14-23,27-30,36,38-39,43H,13,25-26H2,1-9H3,(H2,48,49,50,53,54)/t36-,38-,39-,43-,62?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRDHRZUOZNWDJ-MLLDKZSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H56N7O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578927 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyl-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

869.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150780-67-9 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyl-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.